![molecular formula C15H10N4O3S B3148991 7-nitro-2-phenyl-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol CAS No. 663206-24-4](/img/structure/B3148991.png)
7-nitro-2-phenyl-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol
Overview
Description
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . The triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds involves various strategies using 3-amino-1,2,4-triazole . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms and are readily capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Chemical Reactions Analysis
The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary depending on the specific compound. For example, the molecular formula of triazole is C2H3N3 .Scientific Research Applications
Antimicrobial Activity : A study by Badr and Barwa (2011) synthesized new series of fused 1,2,4-triazoles, which showed interesting antibacterial activity against Staphylococcus aureus. Some compounds also exhibited cytotoxicity against human cancer cell lines (Badr & Barwa, 2011).
Synthesis Techniques : Mohammadlou and Halimehjani (2022) developed a catalyst-free, regio- and diastereoselective approach for synthesizing novel 7-aryl-3-alkyl(aryl)-6-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-ols (Mohammadlou & Halimehjani, 2022).
Chemical Reactions and Properties : Abramov et al. (2005) focused on synthesizing new 3-aryl-substituted [1,2,4]triazolo][3,4-b][1,3]benzothiazole-6,7-dicarbonitriles, indicating the potential for diverse chemical reactions and properties of these compounds (Abramov et al., 2005).
Medicinal Chemistry : Research by Zhang et al. (2010) synthesized a series of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and new 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines, showing anticonvulsant activity in their study, which highlights the potential application of these compounds in medicinal chemistry (Zhang et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
7-nitro-2-phenyl-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3S/c20-14-11-8-10(19(21)22)6-7-12(11)23-15-16-13(17-18(14)15)9-4-2-1-3-5-9/h1-8,14,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAXEQZJDNGASU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(C4=C(C=CC(=C4)[N+](=O)[O-])SC3=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-nitro-2-phenyl-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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